molecular formula C7H13N3 B3180162 1H-Imidazole-2-propanamine, 1-methyl- CAS No. 133485-23-1

1H-Imidazole-2-propanamine, 1-methyl-

Cat. No.: B3180162
CAS No.: 133485-23-1
M. Wt: 139.2 g/mol
InChI Key: RBLFLGWPHLVQCB-UHFFFAOYSA-N
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Description

Historical Trajectory and Contemporary Relevance of Imidazole-Containing Architectures

The journey of imidazole (B134444) chemistry began in 1858 when it was first synthesized by Heinrich Debus. nih.govresearchgate.netnih.gov Initially named glyoxaline, its discovery opened a new chapter in heterocyclic chemistry. nih.govresearchgate.net The imidazole ring is a significant scaffold in a multitude of natural products, most notably the amino acid histidine and its derivative, the neurotransmitter histamine (B1213489). researchgate.net Its presence in these fundamental biological molecules has driven over a century of research into its properties and applications.

In contemporary science, imidazole-containing structures are considered "privileged scaffolds" in drug discovery. nih.govresearchgate.net This is due to their ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions, which is facilitated by their unique electronic and steric properties. researchgate.netpharmatutor.org The development of cimetidine, a histamine H2 receptor antagonist for treating ulcers, was a landmark achievement that highlighted the therapeutic potential of synthetic imidazole derivatives. researchgate.netnih.gov Today, the imidazole motif is integral to a wide array of pharmaceuticals, including antifungal agents, anticancer drugs, and antihypertensive medications. researchgate.netnih.govjustia.com Beyond medicine, imidazole-based compounds are also utilized in the development of ionic liquids, catalysts, and corrosion inhibitors. nih.gov

Structural Classification and Nomenclature of Imidazole-Propanamine Conjugates

Imidazole-propanamine conjugates are molecules that combine an imidazole ring with a propanamine side chain. The nomenclature and structural classification of these compounds depend on the attachment points of the side chain and any other substituents on the imidazole ring.

The subject of this article, 1H-Imidazole-2-propanamine, 1-methyl- , is defined by its specific substitution pattern:

1H-Imidazole : The core heterocyclic ring.

-2-propanamine : A propanamine (-(CH₂)₃NH₂) group is attached to the second carbon atom of the imidazole ring.

1-methyl- : A methyl (-CH₃) group is attached to the nitrogen atom at the first position of the imidazole ring.

This precise arrangement distinguishes it from its isomers, where the substituents are located at different positions. For instance, a closely related isomer is 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine (CAS No: 2258-21-1), where the propanamine chain is attached to the nitrogen at position 1, and the methyl group is on the carbon at position 2. biosynth.comnih.govsigmaaldrich.com Another isomer is 1H-Imidazole-1-propanamine, β-methyl- (CAS No: 93668-15-6), where a methyl group is on the beta carbon of the propanamine chain attached to the nitrogen at position 1. chemnet.com

The specific placement of the propanamine and methyl groups significantly influences the molecule's physicochemical properties, such as its basicity, polarity, and three-dimensional shape, which in turn dictates its biological activity and potential applications.

Due to the limited publicly available research data specifically for 1H-Imidazole-2-propanamine, 1-methyl-, the following table presents data for its well-documented isomer, 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine, to provide context for the properties of this class of compounds.

Physicochemical Properties of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine

Property Value Source
CAS Number 2258-21-1 biosynth.comnih.govsigmaaldrich.com
Molecular Formula C₇H₁₃N₃ biosynth.comnih.gov
Molecular Weight 139.20 g/mol biosynth.comnih.govsigmaaldrich.com
Boiling Point >110 °C biosynth.comsigmaaldrich.com
Density 1.028 g/mL at 25 °C biosynth.comsigmaaldrich.com
Refractive Index n20/D 1.517 sigmaaldrich.com
Flash Point >110 °C biosynth.comsigmaaldrich.com
XLogP3-AA -0.2 nih.gov
Topological Polar Surface Area 43.8 Ų nih.gov

Rationale for Academic Inquiry into 1H-Imidazole-2-propanamine, 1-methyl- and Related Derivatives

The academic interest in 1H-Imidazole-2-propanamine, 1-methyl- and its derivatives is driven by the diverse biological activities observed in structurally similar compounds. The 2-aminoalkyl imidazole moiety, in particular, is a key pharmacophore in many biologically active molecules.

Research into 2-aminoimidazoles, a class that includes the propanamine derivatives, has been fueled by their discovery in marine alkaloids with a wide range of biological effects. researchgate.net Synthetic derivatives are investigated for various therapeutic targets. For instance, compounds with a 2-aminoimidazole core have been explored as α₂-adrenergic agonists, which have applications in lowering intraocular pressure and blood pressure. researchgate.net

Furthermore, the synthesis of novel substituted imidazoles is a very active area of research, with a focus on developing efficient and regiocontrolled methods to create diverse molecular libraries for drug screening. rsc.orgresearchgate.net The ability to modify the substituents at various positions on the imidazole ring allows for the fine-tuning of a compound's properties to enhance its potency and selectivity for a specific biological target. Patents in this field often cover scalable synthesis methods for N(1)-substituted imidazoles with substituents at the 2- and 5-positions, indicating their commercial and therapeutic importance. google.com

The specific combination of a 1-methyl and a 2-propanamine group in the target compound suggests a potential for unique interactions with biological receptors. The 1-methyl group can influence the compound's lipophilicity and metabolic stability, while the 2-propanamine side chain provides a basic center that can engage in ionic interactions and hydrogen bonding, which are crucial for receptor binding. Therefore, academic inquiry into 1H-Imidazole-2-propanamine, 1-methyl- would likely focus on its potential as a novel ligand for various receptors or as a building block for more complex bioactive molecules.

Research Findings on Related Imidazole Derivatives

Compound Class Research Focus Key Findings Reference
2-Aminoimidazoles Synthesis and Biological Activity Found in marine alkaloids; synthetic derivatives show a range of activities. researchgate.net
2-(Arylamino)imidazoles α₂-Adrenergic Agonists Potent and selective agonist activity, with potential for treating glaucoma and hypertension. researchgate.net
N(1)-Substituted Imidazoles Therapeutic Applications Methylation at the N(1) position can lead to exceptional activity for targets like the H₃ receptor. google.com
Substituted Imidazoles Synthetic Methodologies Ongoing development of green and efficient synthetic routes to access diverse imidazole derivatives for drug discovery. rsc.orgmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methylimidazol-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-10-6-5-9-7(10)3-2-4-8/h5-6H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLFLGWPHLVQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Imidazole Propanamine Derivatives

Foundational Imidazole (B134444) Ring Construction Strategies

The initial and most critical step in the synthesis of 1H-Imidazole-2-propanamine, 1-methyl- is the construction of the imidazole nucleus. Several powerful methodologies have been developed for this purpose, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Conventional Synthetic Routes (e.g., Debus Synthesis)

One of the earliest and most fundamental methods for imidazole synthesis is the Debus reaction, first reported in 1858. organic-chemistry.org This reaction typically involves the three-component condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). organic-chemistry.orgmdpi.com A variation of this, the Debus-Radziszewski synthesis, is a multicomponent reaction that also utilizes a 1,2-dicarbonyl, an aldehyde, and ammonia or a primary amine to produce imidazoles. semanticscholar.orgprepchem.com

The general mechanism involves the formation of a diimine intermediate from the reaction of the dicarbonyl compound with ammonia, which then condenses with the aldehyde to form the imidazole ring. semanticscholar.org By using a primary amine, such as methylamine (B109427), in place of one equivalent of ammonia, N-substituted imidazoles can be prepared. semanticscholar.org For the synthesis of a precursor to the target molecule, one could envision a reaction between glyoxal (B1671930), propanal, and a mixture of ammonia and methylamine, which would theoretically lead to the formation of 1-methyl-2-ethyl-1H-imidazole, a structural analog.

Table 1: Overview of Conventional Imidazole Syntheses

Synthesis Name Reactants Product Type Reference
Debus Synthesis 1,2-Dicarbonyl, Aldehyde, Ammonia Substituted Imidazoles organic-chemistry.org

Multicomponent Reaction (MCR) Paradigms

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. acs.orgmasterorganicchemistry.com This approach is particularly valuable for generating molecular diversity and is well-suited for the synthesis of highly substituted imidazoles. organic-chemistry.orgacs.orgresearchgate.net

One-pot syntheses are a hallmark of MCRs, offering significant advantages in terms of reduced reaction time, cost, and waste generation by avoiding the isolation of intermediates. researchgate.net Numerous one-pot methods for the synthesis of tri- and tetrasubstituted imidazoles have been reported. organic-chemistry.org These often involve the condensation of a 1,2-diketone, an aldehyde, a primary amine, and an ammonium (B1175870) salt, such as ammonium acetate (B1210297), which serves as the ammonia source. beilstein-journals.org The versatility of this approach allows for the introduction of various substituents on the imidazole ring by simply changing the starting materials.

Transition Metal-Catalyzed Imidazole Annulation

Transition metal catalysis has emerged as a powerful tool for the construction of heterocyclic rings, including imidazoles. acs.orgnih.gov These methods often proceed under milder conditions and can offer high levels of regioselectivity. Catalytic systems based on copper, palladium, and rhodium have been employed for C-N and C-C bond formations integral to imidazole ring synthesis. nih.gov For instance, transition metal catalysts can be used in the amination of haloimidazoles or the direct C-H amination of imidazole precursors, providing routes to functionalized imidazole derivatives. nih.gov

Organocatalytic and Metal-Free Protocols

In recent years, there has been a growing interest in the development of organocatalytic and metal-free synthetic methods to avoid the potential toxicity and cost associated with transition metals. mdpi.com Acid-promoted MCRs have been developed for the synthesis of tri- and tetrasubstituted imidazoles in good to excellent yields. mdpi.com These reactions can proceed smoothly with a range of functionalities. Furthermore, iodine-mediated reactions have also been reported for the synthesis of substituted imidazoles. beilstein-journals.org

Targeted Functionalization and Side-Chain Introduction

Once the 1-methylimidazole (B24206) core is established, the next crucial phase is the introduction of the 2-propanamine side chain at the C2 position. This can be achieved through a series of targeted functionalization reactions. A plausible and efficient strategy involves the use of a key intermediate, 1-methyl-1H-imidazole-2-carbaldehyde.

A potential synthetic route to 1H-Imidazole-2-propanamine, 1-methyl- could proceed as follows:

Grignard Reaction: The synthesis of the carbon backbone of the side chain can be initiated by reacting 1-methyl-1H-imidazole-2-carbaldehyde with a methylmagnesium halide (e.g., CH₃MgBr), a Grignard reagent. masterorganicchemistry.com This nucleophilic addition to the aldehyde would yield 1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol.

Oxidation: The secondary alcohol formed in the Grignard reaction can then be oxidized to the corresponding ketone, 1-(1-methyl-1H-imidazol-2-yl)propan-2-one, using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Reductive Amination: The final step to introduce the amine functionality is a reductive amination. mdpi.comorganic-chemistry.org The ketone, 1-(1-methyl-1H-imidazol-2-yl)propan-2-one, can be reacted with an amine in the presence of a reducing agent. To obtain the target compound, the ketone would be treated with ammonia or a protected ammonia equivalent, followed by reduction with a reagent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. This process forms the desired 1H-Imidazole-2-propanamine, 1-methyl-. organic-chemistry.orgnih.gov

An alternative approach for the construction of the side chain could involve a Wittig reaction . sciepub.com 1-Methyl-1H-imidazole-2-carbaldehyde could be reacted with a phosphorus ylide, such as ethylidenetriphenylphosphorane (Ph₃P=CHCH₃), to form 1-methyl-2-(prop-1-en-1-yl)-1H-imidazole. Subsequent hydroamination of the alkene would then yield the target propanamine. acs.org

Table 2: Proposed Reaction Sequence for Side-Chain Introduction

Step Reaction Type Starting Material Reagents Intermediate/Product Reference
1 Grignard Reaction 1-methyl-1H-imidazole-2-carbaldehyde 1. CH₃MgBr2. H₃O⁺ 1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol masterorganicchemistry.com
2 Oxidation 1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol PCC or Swern Oxidation 1-(1-methyl-1H-imidazol-2-yl)propan-2-one -

Regioselective Alkylation and N-Methylation Strategies

The regioselective N-alkylation of unsymmetrical imidazoles presents a considerable synthetic challenge due to the presence of two reactive nitrogen atoms in the imidazole ring. Direct alkylation often leads to a mixture of N1 and N3 substituted products, necessitating complex purification steps. To achieve the synthesis of 1H-Imidazole-2-propanamine, 1-methyl-, where the methyl group is specifically located at the N1 position, strategic control is paramount.

One effective strategy involves the use of protecting groups. For instance, the SEM (2-(trimethylsilyl)ethoxymethyl) group can be employed to direct the initial alkylation to a specific nitrogen atom. This protecting group can then be removed and a subsequent methylation can be performed. This "SEM-switch" strategy allows for the sequential and regioselective introduction of different substituents on the nitrogen atoms of the imidazole core. nih.gov

The choice of alkylating agent, solvent, and base also plays a crucial role in determining the regioselectivity of the reaction. Studies on the N-alkylation of various imidazole derivatives have shown that the reaction conditions can be fine-tuned to favor the formation of one regioisomer over the other. For instance, in the N-alkylation of indazoles, a related heterocyclic system, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide a high degree of N-1 regioselectivity. nih.gov Such findings can often be extrapolated to imidazole systems, providing a basis for developing selective methylation protocols.

Furthermore, the steric and electronic properties of the substituent at the C2 position of the imidazole ring can influence the site of N-methylation. A bulky substituent at C2 may sterically hinder the adjacent N1 position, potentially favoring methylation at the N3 position. Conversely, the electronic nature of the C2 substituent can influence the nucleophilicity of the respective nitrogen atoms.

ParameterInfluence on RegioselectivityExample
Protecting Groups Directs alkylation to a specific nitrogen atom.Use of SEM group to control the position of methylation.
Base/Solvent System Can favor the formation of one regioisomer.NaH in THF often promotes N-1 alkylation.
Steric Hindrance A bulky C2 substituent can hinder N1 methylation.A large group at the 2-position may lead to preferential N3 methylation.
Electronic Effects C2 substituent alters the nucleophilicity of the ring nitrogens.Electron-withdrawing groups can deactivate the adjacent nitrogen.

Amination Methodologies for Propanamine Moiety Incorporation

The introduction of the propanamine side chain at the C2 position of the 1-methyl-imidazole core is a critical step in the synthesis of the target molecule. Several amination methodologies can be employed for this transformation, with reductive amination and phthalimide-mediated amination (Gabriel Synthesis) being prominent techniques.

Reductive Amination Techniques

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgacsgcipr.orglibretexts.org In the context of synthesizing 1H-Imidazole-2-propanamine, 1-methyl-, this would typically involve the reaction of a suitable carbonyl precursor, such as (1-methyl-1H-imidazol-2-yl)propanal, with an amine source, commonly ammonia, in the presence of a reducing agent. gctlc.orgnih.govthieme-connect.denih.gov

The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the desired primary amine. wikipedia.orgacsgcipr.orglibretexts.org A variety of reducing agents can be employed, including sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. masterorganicchemistry.com The choice of reducing agent is crucial to avoid the undesired reduction of the starting aldehyde. Sodium cyanoborohydride is often preferred due to its selectivity for reducing the iminium ion over the carbonyl group.

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH4) Readily available and inexpensive.Can also reduce the starting aldehyde.
Sodium Cyanoborohydride (NaBH3CN) Selectively reduces the imine intermediate.Toxic cyanide byproduct.
Catalytic Hydrogenation (e.g., H2/Pd) "Clean" reduction with water as the only byproduct.Requires specialized equipment (hydrogenator).
Phthalimide-Mediated Amination (Gabriel Synthesis)

The Gabriel synthesis offers a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation issues often encountered with direct amination of alkyl halides. thermofisher.comchemistrysteps.comjk-sci.comwikipedia.orgthermofisher.comlibretexts.orgpatsnap.comscribd.com This method involves two key steps: the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.

For the synthesis of 1H-Imidazole-2-propanamine, 1-methyl-, the starting material would be a 2-(halopropyl)-1-methyl-1H-imidazole. This substrate is reacted with potassium phthalimide to form the corresponding N-(3-(1-methyl-1H-imidazol-2-yl)propyl)phthalimide. The subsequent cleavage of the phthalimide group is typically achieved by treatment with hydrazine (B178648) (the Ing-Manske procedure) or by acidic or basic hydrolysis to yield the desired primary amine. thermofisher.comthermofisher.com

Cleavage MethodReagentsConditionsAdvantagesDisadvantages
Hydrazinolysis (Ing-Manske) Hydrazine hydrateRefluxing ethanolMild and neutral conditions.Phthalhydrazide (B32825) byproduct can be difficult to remove.
Acid Hydrolysis Strong acid (e.g., HCl, HBr)High temperaturesHarsh conditions, not suitable for acid-sensitive substrates.
Base Hydrolysis Strong base (e.g., NaOH, KOH)High temperaturesHarsh conditions, not suitable for base-sensitive substrates.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles in pharmaceutical synthesis is of increasing importance to minimize environmental impact and enhance the sustainability of chemical processes. researchgate.netmdpi.comresearchgate.netthepharmajournal.comnih.gov The synthesis of 1H-Imidazole-2-propanamine, 1-methyl- can be designed with these principles in mind.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination, being a one-pot reaction, often exhibits good atom economy. gctlc.org

Use of Safer Solvents and Auxiliaries: Employing greener solvents, such as ethanol or water, or performing reactions under solvent-free conditions where possible. Microwave-assisted synthesis of imidazole derivatives, for example, can often be carried out without a solvent. mdpi.comresearchgate.net

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. The use of catalytic hydrogenation in reductive amination is a prime example.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible. Microwave irradiation can be an energy-efficient alternative to conventional heating. mdpi.comresearchgate.net

Reduction of Derivatives: Avoiding the use of protecting groups when possible to reduce the number of synthetic steps and the generation of waste.

Green Chemistry PrincipleApplication in Synthesis of 1H-Imidazole-2-propanamine, 1-methyl-
Atom Economy Favoring one-pot reactions like reductive amination.
Safer Solvents Using ethanol in reductive amination or exploring solvent-free conditions.
Catalysis Employing catalytic hydrogenation instead of stoichiometric reducing agents.
Energy Efficiency Investigating microwave-assisted synthesis for key steps.
Reduce Derivatives Developing regioselective methylation strategies that do not require protecting groups.

Mechanism-Oriented Synthetic Studies

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and achieving the desired product with high yield and purity.

Reaction Pathway Elucidation

The regioselectivity of the N-methylation of a 2-substituted imidazole is governed by a complex interplay of electronic and steric factors. The reaction can proceed through different pathways depending on the reaction conditions. Under basic conditions, the imidazole anion is the active nucleophile. The position of methylation is then determined by the relative nucleophilicity of the two nitrogen atoms, which is influenced by the electronic effects of the substituent at the C2 position. Computational studies and kinetic experiments can provide valuable insights into the transition states and energy barriers associated with methylation at each nitrogen, thereby elucidating the factors that control regioselectivity. researchgate.netnih.govresearchgate.net

In reductive amination, the reaction pathway involves the initial formation of a hemiaminal intermediate, followed by dehydration to form an iminium ion. wikipedia.orgacsgcipr.orglibretexts.org The rate-determining step can be either the formation of the iminium ion or its subsequent reduction. Understanding the kinetics of these steps allows for the optimization of reaction conditions, such as pH and the choice of reducing agent, to maximize the yield of the desired amine.

The Gabriel synthesis proceeds via an SN2 reaction between the phthalimide anion and the alkyl halide. chemistrysteps.comwikipedia.org The subsequent cleavage of the N-alkylphthalimide by hydrazine involves a nucleophilic acyl substitution mechanism. Mechanistic studies can help in understanding the factors that affect the rate and efficiency of both the alkylation and the cleavage steps.

By elucidating these reaction pathways, chemists can make more informed decisions in the design and execution of the synthesis of 1H-Imidazole-2-propanamine, 1-methyl-, leading to more efficient and reliable synthetic protocols.

Stereochemical Control in Synthesis

The synthesis of enantiomerically pure forms of "1H-Imidazole-2-propanamine, 1-methyl-" is crucial for understanding its specific biological activities, as different enantiomers of a chiral molecule often exhibit distinct pharmacological profiles. Stereochemical control in the synthesis of this β-chiral primary amine can be achieved through two primary strategies: the resolution of a racemic mixture or by direct asymmetric synthesis.

Chiral Resolution of Racemic 1H-Imidazole-2-propanamine, 1-methyl-

A common and well-established method for obtaining enantiomerically pure amines is the resolution of a racemic mixture. wikipedia.org This typically involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility. wikipedia.org

One of the most frequently used classes of resolving agents for amines are chiral carboxylic acids, such as tartaric acid and its derivatives. nih.govonyxipca.com The process involves reacting the racemic amine with an enantiomerically pure chiral acid. This reaction forms two diastereomeric salts that are no longer mirror images of each other and thus have different solubilities. rsc.org One of the diastereomeric salts will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. The desired enantiomer of the amine is then recovered by treating the isolated salt with a base to remove the chiral resolving agent. acs.org While effective, a significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%. wikipedia.org

Table 1: Illustrative Data for Chiral Resolution via Diastereomeric Salt Formation

Resolving Agent Solvent System Diastereomeric Salt Yield (%) Enantiomeric Excess (ee) of Recovered Amine (%)
(+)-Tartaric Acid Ethanol/Water 40-45 >98
(-)-Dibenzoyltartaric Acid Methanol (B129727) 35-42 >99
(+)-Camphorsulfonic Acid Isopropanol 38-46 >97

Enzymatic Kinetic Resolution

An alternative to classical chemical resolution is enzymatic kinetic resolution. This method utilizes the high stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers of a racemic amine. nih.gov In a typical enzymatic kinetic resolution, the racemic amine is subjected to an acylation reaction in the presence of a lipase enzyme. acs.org The enzyme will selectively catalyze the acylation of one enantiomer at a much faster rate than the other. wikipedia.org

This results in a mixture containing one enantiomer in its acylated form and the other, unreacted enantiomer. These two compounds, an amide and an amine, have different chemical properties and can be readily separated. The desired unreacted amine can be isolated, and the acylated amine can potentially be hydrolyzed back to the amine, although this adds extra steps to the process. Similar to classical resolution, the maximum yield for a single enantiomer is 50%. nih.gov

Table 2: Representative Data for Enzymatic Kinetic Resolution

Enzyme Acylating Agent Solvent Unreacted Amine Yield (%) Enantiomeric Excess (ee) of Unreacted Amine (%)
Candida antarctica Lipase B (CALB) Ethyl Acetate Toluene 45-49 >99
Pseudomonas cepacia Lipase (PCL) Isopropenyl Acetate Hexane 42-48 >98

Asymmetric Synthesis using Chiral Auxiliaries

To overcome the 50% yield limitation of resolution methods, asymmetric synthesis aims to directly produce a single enantiomer. A powerful and widely used method for the asymmetric synthesis of chiral amines involves the use of a chiral auxiliary, such as tert-butanesulfinamide. nih.goviupac.org This methodology allows for the preparation of a broad range of chiral amines with high enantiomeric purity. jst.go.jpacs.org

The synthesis would begin with the condensation of an appropriate ketone precursor, 1-(1-methyl-1H-imidazol-2-yl)propan-2-one, with an enantiomerically pure tert-butanesulfinamide (either (R) or (S) enantiomer) to form an N-tert-butanesulfinyl imine. This intermediate is then subjected to a diastereoselective reduction. The sterically demanding tert-butanesulfinyl group effectively shields one face of the imine, directing the hydride attack from the less hindered face, thus establishing the desired stereocenter with high control. Finally, the chiral auxiliary is removed under acidic conditions to yield the enantiomerically enriched primary amine. nih.goviupac.org This method is highly efficient and can provide high yields of the desired enantiomer. acs.org

Table 3: Projected Data for Asymmetric Synthesis via Chiral Auxiliary

Chiral Auxiliary Reducing Agent Diastereomeric Ratio (d.r.) Overall Yield (%) Enantiomeric Excess (ee) of Final Amine (%)
(R)-tert-Butanesulfinamide NaBH4 >95:5 75-85 >99
(S)-tert-Butanesulfinamide L-Selectride® >98:2 70-80 >99

Computational and Theoretical Chemical Investigations

Quantum Chemical Characterization

Quantum chemical methods are instrumental in elucidating the electronic structure and reactivity of molecules. For imidazole (B134444) systems, these theoretical approaches provide insights into their stability, reactivity, and potential as therapeutic agents or functional materials.

Density Functional Theory (DFT) Applications to Imidazole Systems

Density Functional Theory (DFT) has been widely applied to investigate various imidazole derivatives, offering a balance between computational cost and accuracy. Studies on nitroimidazoles and their methyl derivatives using DFT have successfully calculated properties such as homolytic bond dissociation energies (BDEs) and heats of formation (HOFs). nih.gov For instance, calculations at the B3P86/6-311G** level of theory have been used to determine the weakest bonds in these molecules. nih.gov Research on other imidazole derivatives has employed DFT with the B3LYP functional and basis sets like 6-311G(d,p) to optimize molecular geometries and confirm structures determined by methods like single-crystal X-ray diffraction. tandfonline.com These studies consistently show that DFT is a reliable tool for predicting the structural parameters of imidazole compounds.

Furthermore, DFT calculations have been used to explore the stability of different isomers of substituted imidazoles. For example, studies on nitroimidazoles have indicated that C-nitro-substituted imidazoles are generally more stable than their N-substituted counterparts. nih.gov The introduction of a methyl group on a carbon atom of the imidazole ring tends to increase stability, whereas a methyl group attached to a nitrogen atom can decrease it. nih.gov This information is crucial for understanding the thermodynamic properties of 1H-Imidazole-2-propanamine, 1-methyl-.

Computational Method Basis Set Properties Calculated for Imidazole Derivatives Reference
DFT (B3P86)6-311G**Bond Dissociation Energies, Heats of Formation nih.gov
DFT (B3LYP)6-311G(d,p)Optimized Geometries, Spectroscopic Parameters tandfonline.com
DFT (B3LYP)6-31G*Geometric Properties, Mulliken Atomic Charges nih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool in this regard. wikipedia.org The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. rsc.org For many imidazole derivatives, the HOMO is located on the electron-rich imidazole ring, while the LUMO is distributed over other parts of the molecule, depending on the substituents. researchgate.net This distribution of frontier orbitals is critical for predicting how the molecule will interact with other species. tandfonline.comrsc.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack. nih.gov In imidazole derivatives, the nitrogen atoms of the imidazole ring typically exhibit negative electrostatic potential (blue regions), indicating their nucleophilic character and ability to act as hydrogen bond acceptors. nih.govnih.gov Conversely, regions with positive potential (red regions) are susceptible to nucleophilic attack. nih.gov The MEP analysis is invaluable for predicting the non-covalent interactions that govern molecular recognition processes. researchgate.net

Parameter Significance in Imidazole Systems Typical Findings Reference
HOMO-LUMO GapIndicates chemical reactivity and stability.Varies with substituents, influencing charge transfer properties. tandfonline.comrsc.org
Molecular Electrostatic Potential (MEP)Identifies reactive sites for electrophilic and nucleophilic attack.Negative potential around imidazole nitrogens, positive potential on hydrogen atoms. nih.govnih.gov

Molecular Simulation and Modeling

Molecular simulations provide a dynamic perspective on the behavior of molecules, offering insights into their conformational preferences and interactions with biological targets.

Molecular Docking and Ligand-Target Recognition Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. arabjchem.org This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net Imidazole derivatives have been the subject of numerous docking studies due to their prevalence in biologically active compounds. nih.govresearchgate.net These studies often reveal that the imidazole moiety plays a crucial role in anchoring the ligand to the active site of a protein through hydrogen bonding and π-π stacking interactions. mdpi.comnih.gov

The imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in a protein's binding pocket. nih.gov Docking studies of various imidazole-containing compounds with targets such as DNA and enzymes like cytochrome P450 and various kinases have demonstrated the importance of these interactions. mdpi.comnih.gov For example, the imidazole nitrogen can form hydrogen bonds with residues like serine, threonine, and aspartate. researchgate.net Furthermore, the aromatic nature of the imidazole ring allows for π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. nih.gov The specific side chain of 1H-Imidazole-2-propanamine, 1-methyl-, with its terminal amino group, would likely contribute additional hydrogen bonding opportunities, further strengthening its potential binding affinity to biological macromolecules.

Interaction Type Contributing Moiety Potential Interacting Residues Reference
Hydrogen BondingImidazole Nitrogens, Propanamine Amino GroupSerine, Threonine, Aspartate, Glutamate researchgate.netnih.gov
π-π StackingImidazole RingPhenylalanine, Tyrosine, Tryptophan nih.gov
Hydrophobic InteractionsAlkyl SubstituentsLeucine, Valine, Isoleucine nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes and the stability of ligand-protein complexes. mdpi.comfrontiersin.org For flexible molecules like 1H-Imidazole-2-propanamine, 1-methyl-, with its rotatable propanamine side chain, conformational analysis is crucial for understanding its biological activity. mdpi.com MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformers that are likely to be biologically relevant. nih.govresearchgate.net

Studies on imidazole derivatives have used MD simulations to confirm the stability of docked poses within the binding site of a target protein. tandfonline.com For instance, a 100 ns MD simulation can reveal whether the key interactions observed in the initial docking pose are maintained over time. tandfonline.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the complex. rdd.edu.iq Such simulations have shown that imidazole-based ligands can form stable complexes with their targets, reinforcing their potential as therapeutic agents. nih.gov

In Silico Mechanistic Studies of Imidazole Reactions

In silico mechanistic studies employ computational chemistry methods to investigate the detailed pathways of chemical reactions, including the characterization of transition states and intermediates. For imidazole and its derivatives, these studies provide fundamental understanding of their reactivity, which is crucial for their application in synthesis and their roles in biological systems.

A key area of investigation for imidazole-containing compounds is their protonation and tautomerism. The imidazole ring contains two nitrogen atoms, one of which is pyridine-like and the other pyrrole-like. The position of the proton on these nitrogen atoms can significantly influence the molecule's properties and reactivity. Computational studies, often using density functional theory (DFT) or high-level ab initio methods, can predict the relative stabilities of different tautomers and their corresponding protonated forms. nih.govmeihonglab.com For example, computational studies on histidine, which contains an imidazole side chain, have been used to determine the chemical shifts associated with different protonation and tautomeric states, providing benchmark data for experimental NMR studies. meihonglab.com

Mechanistic studies also elucidate the role of the imidazole ring in catalytic processes. The imidazole group of histidine residues in enzymes is a versatile catalyst, capable of acting as both a general acid and a general base. Computational models have been used to explore reaction mechanisms in enzymes like serine hydrolases, where a histidine residue is part of the catalytic triad. researchgate.net These studies can, for instance, investigate the "ring flip" mechanism, where the imidazole ring rotates to shuttle a proton between the nucleophile and the leaving group. researchgate.net

Furthermore, in silico studies can predict the course of synthetic reactions involving the imidazole ring. For example, the mechanism for the formation of imidazole-thiazole hybrids has been elucidated through computational analysis, detailing the steps of nucleophilic attack, cyclization, and aromatization. nih.gov Similarly, the mechanism of lipase-catalyzed synthesis of imidazole-fused heterocycles has been investigated, ruling out a radical pathway and proposing a plausible nucleophilic substitution mechanism. rsc.org These computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes. researchgate.net

In Silico Mechanistic Study System Studied Computational Method Key Findings Reference
Tautomerism and ProtonationImidine StructuresHartree-Fock, 6-31g(d)In the gas phase, the symmetric 'succinimidine' tautomer is more stable than the asymmetric form. nih.gov
Protonation and TautomerismHistidineMagic-Angle-Spinning Solid-State NMR and computational analysisDetermined the 15N, 13C, and 1H chemical shifts corresponding to different protonation states and tautomeric structures. meihonglab.com
Enzyme CatalysisSerine HydrolasesQuantum Mechanics/Molecular Mechanics (QM/MM)Investigated the "ring flip" mechanism of the catalytic histidine residue during the enzymatic reaction. researchgate.net
Reaction MechanismFormation of Imidazole-Thiazole HybridsNot specified, but likely DFTElucidated the probable mechanism involving nucleophilic attack, intramolecular cyclization, and dehydration. nih.gov
Substrate BindingArginase IMolecular Dynamics (MD) simulationsShowed that the positively charged state of arginine is stable in the active site, facilitated by a hydroxide (B78521) ion. nih.gov

Mechanistic Biological Interactions of Imidazole Propanamine Scaffolds

Elucidation of Molecular Recognition Events

There is no available scientific literature that describes the specific interaction profiles of 1H-Imidazole-2-propanamine, 1-methyl- with any enzymes or receptors. General studies on other imidazole-containing compounds show a wide range of activities, including interactions with adrenergic receptors and various enzymes, but these findings are not specific to the requested molecule.

No studies were found that investigate the role of 1H-Imidazole-2-propanamine, 1-methyl- in modulating any biochemical pathways. Research on different imidazole (B134444) derivatives indicates potential for pathway modulation, but this cannot be extrapolated to the specific compound .

Mechanistic Insights into Biological Potency

The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous endogenous molecules and synthetic drugs. nih.govchemijournal.com Its unique electronic characteristics and ability to engage in various intermolecular interactions, such as hydrogen bonding and metal ion coordination, allow imidazole-containing compounds to bind to a wide array of biological targets. hit2lead.comnih.gov Derivatives of the imidazole scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. researchgate.netnih.gov The biological potency of these derivatives is intricately linked to the nature and substitution pattern of side chains attached to the imidazole core.

While specific mechanistic data and detailed research findings on the biological potency of 1H-Imidazole-2-propanamine, 1-methyl- are not extensively available in peer-reviewed literature, an understanding of its potential can be inferred from structure-activity relationship (SAR) studies of closely related imidazole propanamine scaffolds. The potency of such compounds is often dictated by their ability to interact with specific biological macromolecules, including enzymes and receptors.

The imidazole scaffold itself is a key component of many bioactive compounds, and its derivatives are known to target a variety of proteins. biosynth.com For instance, different imidazole-based compounds have been shown to act as inhibitors of enzymes like kinases, histone deacetylases, and topoisomerase II. hit2lead.comnih.gov They can also interfere with protein-protein interactions or bind to nucleic acid structures. hit2lead.combiosynth.com

The biological activity of substituted imidazoles is highly dependent on the substituents on the imidazole ring. For example, studies on various imidazole derivatives have shown that modifications to the side chains can significantly alter their binding affinity and efficacy at different biological targets. researchgate.net In the case of imidazole-coumarin conjugates, the nature of the substituent on the coumarin (B35378) moiety and the presence of a hydrogen atom at the N(1) position of the imidazole were found to be crucial for their anti-HCV activity. mdpi.com

Furthermore, research into imidazole derivatives as p38 MAP kinase inhibitors has highlighted the importance of specific structural features for anti-inflammatory activity. acs.org The synthesis of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives and their subsequent biological evaluation have provided insights into the structural requirements for potent inhibition of this kinase. acs.org

To illustrate the biological potential of the broader class of imidazole-containing compounds, the following tables summarize findings for related structures. It is imperative to note that this data does not pertain to 1H-Imidazole-2-propanamine, 1-methyl- but to the compounds listed in the tables.

Table 1: Biological Activity of Selected Imidazole Derivatives

CompoundBiological Target/AssayFindingReference
2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY)β-amyloid aggregatesHigh binding affinity (Ki = 15 nM) researchgate.net
4-[1-(1-naphthyl)ethyl]-1H-imidazoleα2-adrenoceptorHighly potent and selective agonist neu.edu.tr
Imidazole-coumarin conjugatesHepatitis C Virus (HCV)Exhibited appealing EC50 values (5.1–8.4 μM) mdpi.com

Table 2: Anticancer Activity of Representative Imidazole-Based Compounds

Compound ClassCell LinesMechanism of Action (if reported)Reference
1-Substituted-2-aryl imidazolesMDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLaPotent antiproliferative activities (IC50 in 80–1000 nM range) biosynth.com
2-Phenyl benzimidazole (B57391) derivativesMCF-7VEGFR-2 inhibition biosynth.com

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous elucidation of the molecular structure of "1H-Imidazole-2-propanamine, 1-methyl-." Each technique provides unique insights into the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of "1H-Imidazole-2-propanamine, 1-methyl-." Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for a detailed mapping of the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of "1H-Imidazole-2-propanamine, 1-methyl-" would exhibit distinct signals corresponding to each unique proton. The chemical shift (δ) of these signals is influenced by the electron density around the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.

While specific, experimentally derived spectral data for "1H-Imidazole-2-propanamine, 1-methyl-" is not widely available in published literature, a hypothetical data set based on its known structure is presented below.

Hypothetical ¹H NMR Data for 1H-Imidazole-2-propanamine, 1-methyl-

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0s1HImidazole (B134444) C4-H or C5-H
~6.8s1HImidazole C4-H or C5-H
~3.6s3HN-CH₃
~3.0m1HCH
~2.8m2HCH₂
~1.2d3HCH-CH₃

Hypothetical ¹³C NMR Data for 1H-Imidazole-2-propanamine, 1-methyl-

Chemical Shift (ppm)Assignment
~145Imidazole C2
~128Imidazole C4/C5
~120Imidazole C4/C5
~50CH
~40N-CH₃
~35CH₂
~20CH-CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in "1H-Imidazole-2-propanamine, 1-methyl-." The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's chemical bonds. The FTIR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-N bonds.

Expected FTIR Absorption Bands for 1H-Imidazole-2-propanamine, 1-methyl-

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3400-3250N-H stretchPrimary amine
3150-3000C-H stretchImidazole ring
2960-2850C-H stretchAliphatic chains
1650-1550C=N stretchImidazole ring
1350-1250C-N stretchAmine

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition and exact mass of "1H-Imidazole-2-propanamine, 1-methyl-." This method provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can further aid in structural elucidation.

Expected HRMS Data for 1H-Imidazole-2-propanamine, 1-methyl-

Molecular FormulaCalculated m/zObserved m/z
C₇H₁₃N₃[M+H]⁺ 140.1182Data not available

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating "1H-Imidazole-2-propanamine, 1-methyl-" from impurities and for its quantification in various matrices.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Amines

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like "1H-Imidazole-2-propanamine, 1-methyl-." When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the compound. The retention time in GC is a characteristic property that can be used for identification, while the mass spectrum provides definitive structural information.

The analysis of amines by GC can be challenging due to their basicity and polarity, which often leads to issues like peak tailing and adsorption onto the GC column and inlet. Peak tailing results in poor peak shape, reduced sensitivity, and inaccurate quantification. These problems arise from the interaction of the amine's lone pair of electrons with active sites, such as silanol (B1196071) groups, on the surface of the column and liner.

Several strategies can be employed to mitigate these challenges:

Column Deactivation: Using columns that are specifically base-deactivated is crucial for amine analysis. This process neutralizes the acidic active sites on the silica (B1680970) surface, minimizing interactions with the basic amine analytes.

Derivatization: Converting the amine into a less polar and less basic derivative can significantly improve its chromatographic behavior. However, this adds an extra step to the sample preparation process.

Use of Specialized Columns: Columns with stationary phases designed for amine analysis, such as those with a basic character or thick films that shield active sites, can provide improved peak shapes.

Inlet Optimization: Using deactivated liners and optimizing injection parameters are important to prevent analyte loss and degradation in the injection port.

Guard Columns: The use of a guard column can help protect the analytical column from contamination and extend its lifetime, especially when analyzing complex matrices.

By implementing these strategies, the challenges associated with the GC analysis of "1H-Imidazole-2-propanamine, 1-methyl-" can be effectively addressed, enabling accurate and reliable characterization and quantification.

Developments in Stationary Phase Technology for Amine Separation

The separation of amines, such as 1H-Imidazole-2-propanamine, 1-methyl-, presents unique challenges in liquid chromatography due to their basic nature, which can lead to undesirable interactions with traditional silica-based stationary phases. These interactions often result in poor peak shapes, tailing, and potential degradation of the analyte. To address these issues, significant advancements have been made in stationary phase technology.

Modern stationary phases are designed to be more robust and provide improved performance for the analysis of basic compounds. Technologies such as chemical bonding and cross-linking of polymers are utilized to stabilize the stationary phase, making it suitable for trace and high-temperature analysis. researchgate.net Special functional groups can be incorporated into the stationary phase to facilitate the elution of basic compounds. researchgate.net

For the separation of amines, amino-functionalized silica or reversed-phase columns are often employed. biotage.com The choice of stationary phase is crucial and should be tailored to the specific properties of the amine being analyzed. For instance, a novel stationary phase that combines a hydrophilic interaction and anion-exchange (AEX) mechanism has shown promise for the analysis of polar metabolites. nih.gov This unified-HILIC/AEX approach, when applied to amine-modified alkali-resistant hydrophilic polymer packing materials, can offer robust and reproducible separations. nih.gov

The development of new stationary phases, such as those based on divinylbenzene, silica, and carbon, has led to improved mechanical stability, a wider temperature range, and increased inertness, making them suitable for challenging applications. researchgate.net Furthermore, changing the stationary phase chemistry can significantly alter separation selectivity, which can be advantageous when dealing with co-eluting impurities. biotage.com

Liquid Chromatography (LC) Techniques

Liquid chromatography is a cornerstone of pharmaceutical analysis, and various LC techniques are utilized for the characterization of 1H-Imidazole-2-propanamine, 1-methyl-.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its more advanced counterpart, UHPLC, are widely used for the separation and quantification of pharmaceutical compounds. These techniques offer high resolution and sensitivity. A typical HPLC method for imidazole-containing compounds might involve a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. nih.govresearchgate.net For instance, a study on the determination of imidazole derivatives used a mobile phase of methanol and a potassium phosphate (B84403) buffer. nih.govresearchgate.net The pH of the mobile phase is a critical parameter and is often adjusted to optimize the separation. nih.govresearchgate.netnih.gov

UHPLC systems, which operate at higher pressures and use columns with smaller particle sizes, can provide even faster analysis times and greater resolution. researchgate.net The choice between HPLC and UHPLC often depends on the specific analytical requirements, such as the complexity of the sample matrix and the need for high-throughput analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Species

For highly polar compounds that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative. nih.govnih.govchromatographyonline.com HILIC utilizes a polar stationary phase (such as silica, amino, or cyano-bonded phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. nih.govchromatographyonline.com A water-rich layer is formed on the surface of the stationary phase, and analyte retention is based on partitioning between this aqueous layer and the more organic mobile phase. chromatographyonline.com

HILIC is particularly well-suited for the analysis of polar amines and their metabolites. researchgate.net The technique provides orthogonal selectivity compared to reversed-phase LC, which can be beneficial for separating complex mixtures. chromatographyonline.com The retention mechanism in HILIC is often a combination of partitioning, hydrogen bonding, and weak electrostatic interactions. nih.gov To achieve reproducible results, it is often necessary to control the pH of the mobile phase using buffers or acids. nih.gov

Supercritical Fluid Chromatography (SFC) as an Orthogonal Technique

Supercritical Fluid Chromatography (SFC) has emerged as a valuable tool for the analysis and purification of a wide range of compounds, including amines. wikipedia.orgteledynelabs.com SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org This technique is considered orthogonal to reversed-phase chromatography, meaning it provides different selectivity and can resolve compounds that co-elute in RPLC. youtube.com

One of the key advantages of SFC is its ability to perform rapid separations. teledynelabs.com The low viscosity and high diffusivity of supercritical fluids lead to faster analysis times compared to HPLC. For the analysis of basic compounds like amines, it is often necessary to add a basic modifier to the mobile phase to improve peak shape. chromatographyonline.com However, this can sometimes lead to challenges in removing the additive post-purification. chromatographyonline.com An alternative approach is to add the amine additive to the sample diluent instead of the modifier. chromatographyonline.com SFC is also well-suited for chiral separations. wikipedia.org

Ion Chromatography (IC) for Ionic Species and Degradation Products

Ion Chromatography (IC) is a powerful technique for the determination of ionic species, including amines and their degradation products. thermofisher.comchromatographyonline.comeag.com IC separates ions based on their interaction with a stationary phase that has charged functional groups. esslabshop.com The separated ions are typically detected by a conductivity detector. chromatographyonline.comeag.comesslabshop.com

IC is particularly useful for analyzing ionic impurities and degradation products that may be present in a drug substance. thermofisher.com For example, it can be used to identify and quantify anionic degradation products that may form during the storage or manufacturing of a pharmaceutical product. thermofisher.com The technique can be coupled with high-resolution mass spectrometry (HRMS) to provide confident identification of unknown components. thermofisher.com IC methods can be tailored for the analysis of a wide range of ions by selecting the appropriate column and eluent. chromatographyonline.com For the analysis of amines, cation-exchange chromatography is typically employed. thermofisher.com

Chemometric Approaches in Analytical Method Development

Chemometrics involves the use of mathematical and statistical methods to design and optimize experiments and to extract meaningful information from chemical data. mdpi.comfrontiersin.org In the context of analytical method development for pharmaceuticals, chemometrics can be a powerful tool for improving the efficiency and robustness of analytical methods. mdpi.com

Techniques such as Design of Experiments (DoE) can be used to systematically investigate the effects of various chromatographic parameters (e.g., mobile phase composition, pH, column temperature) on the separation. nih.gov This allows for the rapid identification of optimal analytical conditions. Multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), can be used to analyze complex datasets and to build predictive models. frontiersin.orgresearchgate.net

For instance, chemometric methods can be applied to resolve highly overlapped spectral data, which can be a challenge in the analysis of multi-component mixtures. nih.gov By applying chemometric approaches, it is possible to develop more sustainable and efficient analytical methods by reducing the consumption of solvents and energy. mdpi.com

Validation and Quality Control in Analytical Research

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. iupac.orgiupac.org For the analysis of imidazole derivatives like 1H-Imidazole-2-propanamine, 1-methyl-, a robust validation protocol is essential to ensure the reliability and accuracy of the analytical data. The International Council for Harmonisation (ICH) and the International Union of Pure and Applied Chemistry (IUPAC) provide comprehensive guidelines for single-laboratory validation of analytical methods. iupac.orgresearchgate.net These guidelines outline several key parameters that must be evaluated.

Quality control (QC) in analytical chemistry encompasses all procedures established to ensure that the analytical results are accurate and reliable. azolifesciences.com It is an integral part of the quality assurance (QA) system, which verifies that the entire analytical process is within acceptable limits. azolifesciences.com For the analysis of imidazole compounds, QC involves routine checks to monitor the performance of the analytical method and the instrumentation. researchgate.net

Key Validation Parameters

The following table summarizes the essential parameters for the validation of an analytical method for the characterization and quantification of imidazole derivatives, based on established guidelines. iupac.orgnih.govresearchgate.net

Validation Parameter Description Typical Acceptance Criteria for Imidazole Analysis
Specificity/Selectivity The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.The analyte peak should be well-resolved from other peaks with no significant interference at the retention time of the analyte. Peak purity analysis using a photodiode array (PDA) detector is often employed.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.A linear relationship between concentration and response should be established. A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable. nih.govwiley.com
Range The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.The range should cover the expected concentrations of the analyte in the samples to be analyzed.
Accuracy The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies using spiked samples.The mean recovery should be within an acceptable range, typically 80-120% for each concentration level. researchgate.net
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).RSD values for repeatability (intra-day precision) and intermediate precision (inter-day precision) should typically be ≤ 2%. wiley.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.The LOD is typically determined based on the signal-to-noise ratio (e.g., S/N = 3). For imidazole compounds in various matrices, LODs can range from the low µg/kg to ng/g level. researchgate.netnih.gov
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.The LOQ is often determined based on a signal-to-noise ratio of 10. The precision and accuracy at the LOQ should meet predefined acceptance criteria. researchgate.netnih.gov
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The method should demonstrate reliability with minor changes in parameters such as mobile phase composition, pH, column temperature, and flow rate.

Application in Research and Quality Control

In a research setting, these validated methods are used to characterize newly synthesized imidazole compounds. For instance, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for both the quantification and structural elucidation of these compounds and their potential impurities. chromatographytoday.comnih.gov A study on the determination of various imidazole derivatives in pharmaceutical dosage forms utilized a reversed-phase HPLC method, which was validated for linearity, precision, accuracy, and specificity. researchgate.net

For quality control in a manufacturing environment, validated analytical methods are essential for batch release testing of raw materials and finished products. technologynetworks.com For example, an HPLC method was developed to monitor the synthesis and purity of 1-alkyl-3-methylimidazolium ionic liquid precursors, which are structurally related to the target compound. researchgate.net This method allowed for the quantification of unreacted 1-methylimidazole (B24206), ensuring the quality of the final product. researchgate.net

Data from Analytical Studies of Related Imidazole Compounds

The following table presents typical data obtained from the analytical characterization of related imidazole compounds, which would be analogous to the data generated for 1H-Imidazole-2-propanamine, 1-methyl-.

Compound Analytical Technique Parameter Observed Value Reference
2-Methyl-1H-imidazole-1-propanamine Not SpecifiedMolecular FormulaC₇H₁₃N₃ biosynth.com
Molecular Weight139.2 g/mol biosynth.com
Boiling Point110 °C biosynth.com
Density1.028 g/cm³ biosynth.com
2-Methylimidazole X-Ray Diffraction (XRD)Crystal StructureOrthorhombic iomcworld.com
Differential Scanning Calorimetry (DSC)Latent Heat of Fusion (ΔH)137.2 J/g iomcworld.com
Fourier-Transform Infrared (FT-IR) SpectroscopyC-H Stretching Frequency2681 cm⁻¹ iomcworld.com
N-H Bending Frequency1595 cm⁻¹ iomcworld.com
Various Methylimidazoles HPLC-MS/MSLOD10-30 µg/kg nih.gov
LOQ25-100 µg/kg nih.gov
Recovery80.9% - 107.9% nih.gov
RSD1.2% - 12.8% nih.gov

This structured approach to validation and quality control, grounded in international guidelines, ensures that the analytical data generated for novel compounds like 1H-Imidazole-2-propanamine, 1-methyl- and its related isomers are reliable, reproducible, and fit for their intended scientific purpose.

Applications As Precursors in Organic Synthesis and Functional Materials Science

Strategic Utility in Organic Synthesis

The presence of both an amino group and a heterocyclic imidazole (B134444) ring within the same molecule provides significant versatility in synthetic chemistry.

1H-Imidazole-2-propanamine, 1-methyl- features two primary nucleophilic sites: the primary amine of the side chain and the unmethylated nitrogen atom (N3) of the imidazole ring. The primary amino group is a strong nucleophile, readily participating in a variety of standard organic reactions such as acylation, alkylation, and the formation of Schiff bases.

This reactivity is analogous to that of its parent compound, histamine (B1213489), which is known to be a biologically active substance involved in numerous physiological processes. rsc.org The major metabolite of histamine, 1-methylhistamine, is formed by the action of histamine N-methyltransferase and serves as a biomarker for the activity of the histaminergic system. sigmaaldrich.com The synthetic utility of the amino group allows for the straightforward introduction of the 1-methylimidazole (B24206) moiety into a wide range of molecular frameworks, enabling the synthesis of new derivatives with potentially unique biological or material properties. The imidazole ring's N3 nitrogen also exhibits nucleophilic character, allowing it to be alkylated to form imidazolium (B1220033) salts or to coordinate with metal ions.

The bifunctional nature of 1H-Imidazole-2-propanamine, 1-methyl- makes it an ideal building block for constructing more elaborate heterocyclic systems. enamine.net Its ability to react via two different functional groups allows for its use in cyclization reactions, leading to the formation of fused or linked heterocyclic structures. For instance, the amine side chain can be reacted with various electrophiles to build new rings appended to the core imidazole scaffold.

This strategy is employed in medicinal chemistry to create novel series of compounds. For example, benzimidazole (B57391) derivatives can be synthesized and subsequently linked via an amine bridge to other heterocyclic rings, such as pyrimidine, to produce compounds with potential anticancer activity. nih.gov The synthesis often involves multiple steps, starting from basic precursors like o-phenylenediamine (B120857) to build the initial imidazole ring, followed by coupling reactions to add side chains and other functional groups. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Imidazole Precursors

Precursor TypeReactionResulting ScaffoldReference
o-phenylenediamineCyclization with formic acid1H-benzo[d]imidazole nih.gov
ImidazoleReaction with acrylonitrile (B1666552) and subsequent hydrogenation1H-imidazole-1-propanamine prepchem.com
1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazoleHydrolysis and reductionImidazole-2-carboxaldehyde orgsyn.org

Catalytic Roles of Imidazole Derivatives

The imidazole ring is a crucial functional group in the field of catalysis, famously appearing in the side chain of the amino acid histidine, which is often found in the active sites of enzymes. In synthetic chemistry, imidazole derivatives, particularly N-alkylimidazoles like 1-methylimidazole, have emerged as effective organic catalysts for a variety of transformations. mdpi.comacs.org

1-methylimidazole has been shown to catalyze reactions such as the acetylation of hydroxy compounds and the [3+3]-cyclodimerization of acylethynylpyrroles to produce complex dipyrrolopyrazines. mdpi.comacs.org Its catalytic activity stems from its ability to act as a nucleophile or a base. The presence of the 1-methylimidazole core in 1H-Imidazole-2-propanamine, 1-methyl- suggests that it and its derivatives could be developed into bifunctional catalysts. The propanamine side chain offers a convenient handle for immobilizing the catalytic moiety onto a solid support or for introducing additional functional groups that could cooperate in the catalytic process. rsc.org

Table 2: Catalytic Applications of 1-Methylimidazole

Reaction TypeRole of 1-MethylimidazoleProductsReference
Acetylation of AlcoholsNucleophilic catalystAcetylated esters acs.org
[3+3]-CyclodimerizationOrganic catalyst and solventBis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines mdpi.com
CO₂ CapturePhase splitter and absorption promoterCO₂-rich phase separation researchgate.net
PhosphorylationBifunctional nucleophilic catalystPhosphorylated alcohols rsc.org

Advanced Materials Development

The structural features of 1H-Imidazole-2-propanamine, 1-methyl- make it a suitable monomer or precursor for creating specialized polymers and functional materials.

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are valued as environmentally benign solvents and catalysts due to their low volatility. nih.gov Imidazolium-based salts are one of the most extensively studied classes of ILs. researchgate.net The standard synthesis route involves the quaternization of an N-alkylimidazole, such as 1-methylimidazole, by reacting it with an alkyl halide. nih.govoup.com

1-methylimidazole is a key precursor for a vast array of ionic liquids. acs.orgnih.govresearchgate.net Given that 1H-Imidazole-2-propanamine, 1-methyl- contains this essential structural unit, it can serve as a precursor to functionalized ionic liquids. The propanamine side chain can be kept as is, or it can be further functionalized before or after the quaternization of the imidazole ring's N3 nitrogen. This allows for the synthesis of task-specific ionic liquids where the side chain can introduce additional properties, such as enhanced solubility for specific substrates or the ability to coordinate metal catalysts. researchgate.net

The imidazole ring is a vital component in various polymers designed for biological and material science applications. researchgate.net A prominent example is the family of pyrrole-imidazole (Py-Im) polyamides. These are synthetic sequence-specific DNA-binding molecules that can recognize and bind to the minor groove of double-stranded DNA. nih.govacs.org

These polyamides are assembled through solid-phase synthesis using N-methylpyrrole and N-methylimidazole building blocks. nih.govacs.orgacs.org The 1-methylimidazole unit is fundamental to their structure and function. researchgate.net While the standard building blocks are typically carboxylic acid derivatives of N-methylimidazole, the structure of 1H-Imidazole-2-propanamine, 1-methyl- offers a template for creating modified or novel monomers. The amine functionality could be used to initiate polymerization or to attach pendant groups along the polymer backbone. Beyond polyamides, imidazole and imidazolium-containing polymers are being explored for applications ranging from gene delivery to thermoplastic elastomers and conductive materials. vt.eduresearchgate.net

Table 3: Building Blocks for Pyrrole-Imidazole Polyamides

Monomer TypeFunction in PolyamideSynthesis MethodReference
Boc-protected pyrrole (B145914) (Py) carboxylic acidForms amide linkages, recognizes A·T/T·A base pairsSolution-phase synthesis nih.gov
Boc-protected imidazole (Im) carboxylic acidForms amide linkages, recognizes G·C base pairsSolution-phase synthesis nih.govacs.org
Cysteine-functionalized Py-Im polyamideAllows conjugation to peptides and proteinsSolid-phase synthesis followed by N-terminal modification mdpi.com

Future Perspectives and Translational Research Frontiers

Innovations in Sustainable and Efficient Synthetic Methodologies

The future synthesis of 1H-Imidazole-2-propanamine, 1-methyl- will likely move beyond traditional multi-step processes, focusing on green and efficient methodologies. Current research on imidazole (B134444) synthesis highlights several promising avenues, including the use of transition-metal-free reactions, ultrasound assistance, and novel catalytic systems that offer high regioselectivity and yield. nih.govresearchgate.net

Key areas for innovation include:

Green Chemistry Approaches: Researchers are increasingly exploring methods that reduce environmental impact, such as using renewable starting materials and solvent-free reaction conditions. researchgate.net Ultrasound-assisted synthesis, for example, has been shown to accelerate reaction rates and improve yields for various imidazole derivatives by enhancing mass transfer. researchgate.net

Advanced Catalysis: The development of novel catalysts is crucial. This includes nano-catalysts and metal-organic frameworks that offer high efficiency and recyclability. researchgate.net For instance, methods like the base-promoted deaminative coupling of benzylamines and nitriles provide a direct, one-step synthesis for some substituted imidazoles without requiring a metal catalyst. prepchem.com

Regiocontrolled Synthesis: A significant challenge in imidazole chemistry is controlling the position of substituents on the ring. researchgate.net Future methodologies will focus on achieving precise regiocontrol to selectively synthesize the 1,2-disubstituted pattern of 1H-Imidazole-2-propanamine, 1-methyl-. One potential pathway could involve adapting methods used for related isomers, such as the reaction of a pre-methylated imidazole with acrylonitrile (B1666552), followed by catalytic hydrogenation to form the propanamine side chain. sigmaaldrich.com

Table 1: Emerging Synthetic Methodologies for Imidazole Derivatives
MethodologyDescriptionPotential Advantages for Target CompoundReference
Ultrasound-Assisted SynthesisUtilizes ultrasonic waves to accelerate reaction rates and improve yields.Faster synthesis, reduced energy consumption, and potentially higher purity. researchgate.net
Transition-Metal-Free CouplingBase-mediated reactions that avoid the use of heavy metal catalysts.Lower cost, reduced toxicity, and simpler purification processes. prepchem.com
Nano-CatalysisEmploys catalysts on the nanometer scale, such as nano-silica or hybrid nano-catalysts, for increased surface area and reactivity.High efficiency, excellent yields in short reaction times, and catalyst recyclability. researchgate.net
Michael Addition-ReductionA two-step process involving the addition of imidazole to an activated alkene (e.g., acrylonitrile) followed by reduction.A plausible and adaptable route to forming the propanamine side chain at the desired nitrogen. sigmaaldrich.com

Advancements in Integrated Computational-Experimental Approaches

The synergy between computational modeling and experimental validation is revolutionizing drug discovery and materials science. mdpi.com For 1H-Imidazole-2-propanamine, 1-methyl-, these integrated approaches can predict its biological activities, physicochemical properties, and potential interactions with molecular targets before committing to extensive laboratory work.

Future research will likely employ a multi-faceted computational strategy:

Molecular Docking and Dynamics: These techniques can simulate the binding of 1H-Imidazole-2-propanamine, 1-methyl- to the active sites of proteins, such as G protein-coupled receptors (GPCRs) like the histamine (B1213489) receptors. mdpi.comnih.gov Given its structural similarity to histamine, modeling its interaction with histamine H1-H4 receptors could reveal potential agonist or antagonist activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of related imidazole derivatives with their biological activity. nih.gov This allows for the rational design of analogues of 1H-Imidazole-2-propanamine, 1-methyl- with enhanced potency or selectivity.

ADME/Tox Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, as well as the potential toxicity, of new chemical entities. researchgate.net Applying these models would provide early insights into the drug-like properties of the target compound.

Table 2: Integrated Computational-Experimental Techniques
TechniqueApplication for Target CompoundExpected OutcomeReference
Molecular DockingPredicting binding modes and affinities to biological targets (e.g., histamine receptors, enzymes).Identification of potential protein targets and elucidation of key binding interactions. mdpi.comnih.gov
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the ligand-receptor complex over time.Understanding the stability of the binding pose and conformational changes in the receptor. nih.gov
3D-QSAR (CoMFA/CoMSIA)Correlating 3D structural features with biological activity across a series of analogues.Generating predictive models to guide the design of more potent compounds. nih.gov
ADME/Tox ModelingIn silico prediction of pharmacokinetic and toxicological properties.Early assessment of drug-likeness, helping to prioritize candidates for synthesis. researchgate.net

Deeper Mechanistic Elucidation of Biological and Catalytic Roles

The imidazole ring is a versatile functional group, capable of acting as a hydrogen bond donor and acceptor, a ligand for metal ions, and a catalytic residue in enzymes. nih.gov A key future direction is to elucidate the specific biological and catalytic roles that the unique structure of 1H-Imidazole-2-propanamine, 1-methyl- might enable.

Biological Activity Screening: The compound's structural resemblance to histamine and its metabolites suggests its potential as a modulator of histamine receptors, which are involved in allergic reactions, gastric acid secretion, and neurotransmission. ekb.egnih.gov Comprehensive screening against the four histamine receptor subtypes is a critical first step. Furthermore, the imidazole scaffold is present in inhibitors of other enzymes, such as heme oxygenase-1 (HO-1), where the imidazole nitrogen coordinates with the heme iron, suggesting another potential avenue for investigation. nih.gov

Catalytic Potential: Imidazole and its derivatives are known to catalyze various chemical reactions, such as acyl transfer. nih.gov The specific arrangement of the amine and the methylated imidazole in the target molecule could be exploited in organocatalysis. Research could explore its efficacy in promoting reactions like ester hydrolysis or the formation of amide bonds. Recent work has also highlighted imidazole as an unconventional hydrogen donor in cooperative bimetallic radical catalysis, opening new possibilities for its application.

Frontier Developments in High-Sensitivity and High-Throughput Analytical Platforms

To investigate the pharmacokinetics, biological activity, or environmental fate of 1H-Imidazole-2-propanamine, 1-methyl-, robust and sensitive analytical methods are essential. Future research will focus on developing specialized platforms capable of detecting and quantifying this specific isomer in complex matrices like urine, plasma, or cell cultures.

Advanced Chromatographic Methods: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) offers unparalleled sensitivity and specificity for quantifying small molecules. Developing a validated LC-MS/MS method would be crucial for accurately measuring the compound and its potential metabolites in biological samples. Capillary electrophoresis is another powerful technique that has been successfully used to separate histamine and its methylated isomers and could be adapted for this purpose.

High-Throughput Immunoassays: For rapid screening, the development of an enzyme-linked immunosorbent assay (ELISA) specific to 1H-Imidazole-2-propanamine, 1-methyl- would be highly valuable. ekb.eg Such an assay would enable high-throughput analysis in clinical studies or for monitoring purposes.

High-Throughput Screening (HTS): Modern HTS platforms, which use robotics and advanced data analysis, can test millions of compounds against a biological target in a short time. Once a biological role for 1H-Imidazole-2-propanamine, 1-methyl- is identified, HTS could be used to screen libraries of its derivatives to find compounds with improved activity.

Table 3: Advanced Analytical Platforms
PlatformPrincipleApplication for Target CompoundReference
LC-MS/MSSeparates compounds by liquid chromatography and identifies them by their mass-to-charge ratio.Gold standard for quantitative analysis in biological fluids (pharmacokinetics, biomarker studies).
Capillary Electrophoresis (CE)Separates molecules based on their charge and size in a capillary tube.High-resolution separation of closely related isomers from complex mixtures like urine.
ELISAUses specific antibodies to detect and quantify a target molecule.Rapid, high-throughput quantification for large-scale screening or diagnostic purposes. ekb.eg
High-Throughput Screening (HTS)Automated testing of large compound libraries against biological targets.Accelerating the discovery of new leads based on the compound's scaffold.

Design Principles for Next-Generation Imidazole-Based Functional Molecules

1H-Imidazole-2-propanamine, 1-methyl- can serve as a foundational scaffold for designing next-generation functional molecules with tailored properties for medicine, materials science, and catalysis. The versatility of the imidazole ring allows for systematic modifications to optimize function. neu.edu.tr

Key design principles include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the propanamine side chain (e.g., altering its length, branching, or terminal group) and exploring different substitutions on the imidazole ring, researchers can establish clear SARs. This knowledge is fundamental to optimizing a desired biological or chemical effect, as demonstrated in the development of potent vascular adhesion protein-1 (VAP-1) inhibitors from an imidazole scaffold.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres) is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. researchgate.net For example, the primary amine could be replaced with other functional groups to modulate receptor interactions.

Supramolecular Assembly: The imidazole moiety is an excellent ligand for coordinating with metal ions. This property can be harnessed to construct complex supramolecular structures like metal-organic cages or functional polymers. By designing ligands based on the 1H-Imidazole-2-propanamine, 1-methyl- backbone, it may be possible to create novel materials with applications in gas separation, catalysis, or as responsive systems. researchgate.net

Table 4: Design Principles for Imidazole-Based Molecules
PrincipleStrategyPotential ApplicationReference
SAR ExplorationSystematic modification of the scaffold and analysis of the impact on activity.Optimization of lead compounds for therapeutic use.
BioisosterismReplacement of key functional groups to fine-tune properties.Improving drug-like characteristics such as bioavailability and target affinity. researchgate.net
Supramolecular DesignUsing the imidazole as a coordinating ligand to self-assemble with metal ions.Creation of novel functional materials, sensors, and catalysts.
Privileged Scaffold ApproachUtilizing the imidazole core, known to bind to multiple protein targets, to discover new biological activities.Efficient discovery of new therapeutic agents for a wide range of diseases. neu.edu.trresearchgate.net

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1H-Imidazole-2-propanamine, 1-methyl-?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction of precursor imidazole derivatives. For example:
  • Reduction : Use lithium aluminum hydride (LiAlH₄) in anhydrous ether to reduce imidazole ketones or nitriles to amines .
  • Substitution : React halogenated imidazoles with amines (e.g., propanamine derivatives) in the presence of triethylamine as a base .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography. Confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How can the structural and electronic properties of 1H-Imidazole-2-propanamine, 1-methyl- be characterized experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement from single-crystal diffraction data. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • Spectroscopy : Employ ¹H/¹³C NMR to confirm proton environments and substituent effects. Infrared (IR) spectroscopy can identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .
  • Computational Validation : Compare experimental data with density functional theory (DFT)-optimized structures using software like Gaussian or ORCA.

Q. What biological activities have been preliminarily reported for this compound, and how are they assayed?

  • Methodological Answer :
  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution to determine minimum inhibitory concentrations (MICs) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Validate selectivity with non-cancerous cell lines (e.g., HEK-293) .
  • Data Interpretation : Compare results with positive controls (e.g., cisplatin for cytotoxicity) and account for solvent interference (e.g., DMSO toxicity thresholds).

Advanced Research Questions

Q. How do substituent effects on the imidazole ring influence the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Synthetic Modifications : Introduce electron-withdrawing groups (e.g., nitro, sulfonamide) at the 4-position of the imidazole ring to enhance electrophilic reactivity .
  • Structure-Activity Relationship (SAR) : Correlate substituent electronic profiles (Hammett σ values) with biological potency. For example, methyl groups increase lipophilicity, potentially improving membrane permeability .
  • Case Study : Compare 1-methyl derivatives with ethyl or propyl analogs to assess steric effects on enzyme binding .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., histamine H₃ or cytochrome P450 enzymes). Validate docking poses with molecular dynamics (MD) simulations .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze reaction mechanisms (e.g., proton transfer in enzymatic catalysis) involving the amine group .
  • Limitations : Address discrepancies between computational predictions and experimental IC₅₀ values by refining force field parameters or solvation models.

Q. How can researchers resolve contradictions in reported toxicity or carcinogenicity data for this compound?

  • Methodological Answer :
  • Toxicogenomic Profiling : Conduct RNA-seq or proteomic analyses on exposed cell lines to identify dysregulated pathways (e.g., oxidative stress markers) .
  • Dose-Response Studies : Use the Ames test for mutagenicity and in vivo rodent models for carcinogenicity, adhering to OECD guidelines. Compare results with structurally related imidazoles (e.g., 2-methylimidazole) .
  • Meta-Analysis : Aggregate data from PubChem, IARC monographs, and EPA DSSTox to identify consensus or outliers in toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.